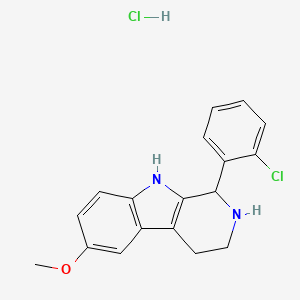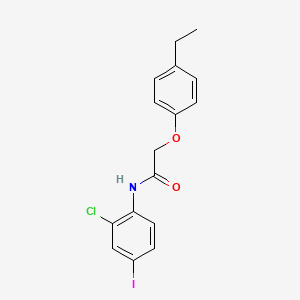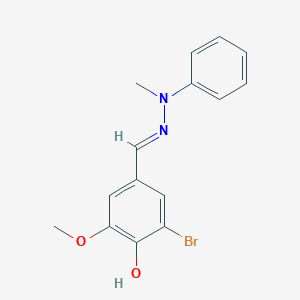
1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, also known as harmine hydrochloride, is a naturally occurring beta-carboline alkaloid found in various plants, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine hydrochloride has been extensively studied for its potential therapeutic applications, including as an antidepressant, anti-inflammatory, and anti-cancer agent.
作用机制
Harmine hydrochloride acts as a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride hydrochloride increases the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
In addition to its effects on neurotransmitters, 1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride hydrochloride has been shown to have other biochemical and physiological effects. For example, 1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo, potentially through its effects on cell cycle regulation and apoptosis. Harmine hydrochloride has also been shown to have antioxidant effects, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
Harmine hydrochloride has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it accessible to researchers. Harmine hydrochloride also has a well-established mechanism of action and has been extensively studied in vitro and in vivo. However, 1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride hydrochloride has some limitations for use in lab experiments, including its potential toxicity at high doses and its potential interactions with other drugs.
未来方向
There are several potential future directions for research on 1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Harmine hydrochloride has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential therapeutic applications in humans. Another area of interest is its potential use as an anti-cancer agent. While 1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride hydrochloride has shown promise in preclinical studies, further research is needed to determine its safety and efficacy in humans.
合成方法
Harmine hydrochloride can be synthesized from 1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, which is extracted from the seeds of Peganum harmala. The synthesis involves the conversion of 1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride to harmaline, followed by the addition of hydrochloric acid to form 1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride hydrochloride.
科学研究应用
Harmine hydrochloride has been studied extensively for its potential therapeutic applications. Studies have shown that 1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride hydrochloride has anti-inflammatory effects, which may make it useful in the treatment of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis. Harmine hydrochloride has also been shown to have antidepressant effects, potentially through its modulation of the serotonin and dopamine systems in the brain.
属性
IUPAC Name |
1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O.ClH/c1-22-11-6-7-16-14(10-11)12-8-9-20-17(18(12)21-16)13-4-2-3-5-15(13)19;/h2-7,10,17,20-21H,8-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGYPKRGWYJUTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=CC=C4Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6005015.png)
![2-[(4-ethoxyphenyl)amino]-8-methyl-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B6005026.png)
![4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6005034.png)
![2-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6005036.png)
![N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6005037.png)
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6005038.png)
![methyl N-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}methioninate](/img/structure/B6005052.png)
![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-methoxyphenyl)piperidine](/img/structure/B6005061.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-5-(4-chlorophenyl)-2-furamide](/img/structure/B6005062.png)
![2-ethyl-1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)piperidine](/img/structure/B6005065.png)
![4-chloro-N-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B6005070.png)
![8-{[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]thio}-7-(4-tert-butylbenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6005073.png)